Polymorphic Control: Monoclinic vs. Triclinic Crystal Packing and Its Impact on Solid-State Properties
The recently discovered monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime exhibits distinct crystal packing and intermolecular interactions compared to the previously reported triclinic form. Hirshfeld surface analysis reveals that the monoclinic form has a higher contribution from H...H contacts (37.1% vs. 35.2%) and a lower contribution from C...H/H...C contacts (22.1% vs. 24.8%), which can directly influence particle morphology, flowability, and solubility [1]. This level of solid-state characterization is not available for generic, unqualified 2-amino-5-chlorobenzophenone or other oxime intermediates, making this compound uniquely positioned for applications requiring defined polymorphic purity.
| Evidence Dimension | Hirshfeld surface analysis of intermolecular contacts |
|---|---|
| Target Compound Data | H...H contacts: 37.1%; C...H/H...C contacts: 22.1% (monoclinic polymorph) |
| Comparator Or Baseline | Triclinic polymorph: H...H contacts: 35.2%; C...H/H...C contacts: 24.8% |
| Quantified Difference | 2.7% absolute difference in C...H/H...C contacts; 1.9% difference in H...H contacts |
| Conditions | Single-crystal X-ray diffraction at 90 K; Hirshfeld surface analysis using CrystalExplorer |
Why This Matters
This quantitative polymorphic distinction ensures batch-to-batch consistency in dissolution behavior and processing, a critical factor for GMP manufacturing and formulation development.
- [1] Babor, M., et al. Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Acta Crystallographica Section E: Crystallographic Communications. 2023; 79(4): 335-339. View Source
